molecular formula C14H16O B14381386 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one CAS No. 88633-22-1

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one

Cat. No.: B14381386
CAS No.: 88633-22-1
M. Wt: 200.28 g/mol
InChI Key: YFEWFPRXVRXNBU-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one is an organic compound with the molecular formula C18H26O It is a derivative of naphthalene, specifically a tetrahydronaphthalene, which means it has a partially hydrogenated naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one typically involves the reaction of 5,6,7,8-tetrahydronaphthalene with appropriate reagents to introduce the but-3-en-2-one moiety. One common method involves the use of a Friedel-Crafts acylation reaction, where 5,6,7,8-tetrahydronaphthalene reacts with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the enone group to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring or the enone moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5,6,7,8-Tetrahydronaphthalen-2-yl)but-3-en-2-one is unique due to its specific enone moiety, which imparts distinct chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.

Properties

CAS No.

88633-22-1

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

4-(5,6,7,8-tetrahydronaphthalen-2-yl)but-3-en-2-one

InChI

InChI=1S/C14H16O/c1-11(15)6-7-12-8-9-13-4-2-3-5-14(13)10-12/h6-10H,2-5H2,1H3

InChI Key

YFEWFPRXVRXNBU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C=CC1=CC2=C(CCCC2)C=C1

Origin of Product

United States

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